
Atalaphylline
Descripción general
Descripción
Atalaphylline is an alkaloid with the molecular formula C23H25NO4 . It is known by several other names such as 1,3,5-Trihydroxy-2,4-bis (3-methyl-2-buten-1-yl)-9 (10H)-acridinone . It was isolated from Atalantia monophylla Corrêa, a mangrove plant .
Synthesis Analysis
The synthesis of Atalaphylline and related acridone alkaloids has been achieved through a modular and flexible three-step synthetic strategy . This strategy involves a condensation reaction, followed by regioselective annulation . The method has been used for the synthesis of atalaphyllidine and 5-hydroxynoracronycine in excellent yields for the first time .
Molecular Structure Analysis
Atalaphylline is a molecule that contains three fused planar rings . Both 3-methyl-but-2-enyl substituents are in a (-)anticlinal conformation . An intramolecular N-H⋯O hydrogen bond generates an S(5) ring motif, while an intramolecular O-H⋯O hydrogen bond generates an S(6) ring motif .
Physical And Chemical Properties Analysis
Atalaphylline has a density of 1.2±0.1 g/cm3, a boiling point of 584.9±50.0 °C at 760 mmHg, and a flash point of 307.5±30.1 °C . It has 5 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 90 Å2 .
Aplicaciones Científicas De Investigación
1. Structure and Synthesis
Atalaphylline, a compound found in Atalantia monophylla, has been a subject of interest in phytochemistry. Its structure was confirmed through oxidative degradation and total synthesis, involving the preparation of 1,3,5-trihydroxy-9-acridone followed by direct prenylation. This research is significant in understanding the chemical nature and potential synthesis routes for atalaphylline (Bahar et al., 1982).
2. Potential Anti-Allergic Properties
Atalaphylline and related acridone alkaloids, derived from the roots of Atalantia monophylla, have shown potential anti-allergic activity. Specific compounds, including atalaphylline, demonstrated appreciable anti-allergic effects in an RBL-2H3 cell model, suggesting a possible application in treating allergic reactions (Chukaew et al., 2008).
3. Antiproliferative Effect on Cancer Cell Lines
A study investigating the antiproliferative activity of acridone alkaloids, including atalaphylline, found that these compounds exhibited potent activity against various cancer cell lines, while showing weak cytotoxicity against normal human cell lines. This suggests a potential therapeutic application of atalaphylline in cancer treatment (Kawaii et al., 1999).
Propiedades
IUPAC Name |
1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYKTASIIUSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331993 | |
| Record name | Atalaphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atalaphylline | |
CAS RN |
28233-35-4 | |
| Record name | 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28233-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atalaphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



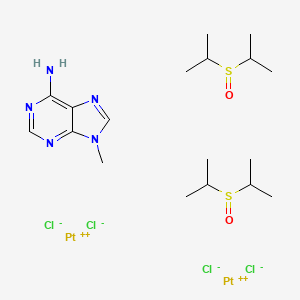
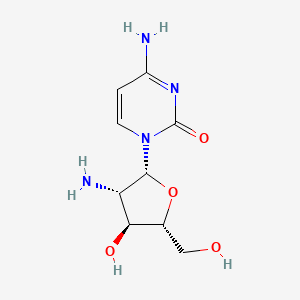
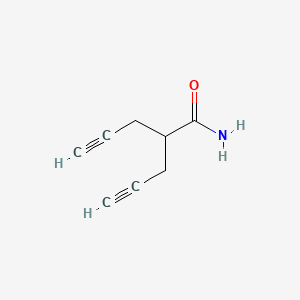
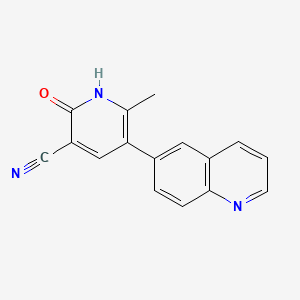
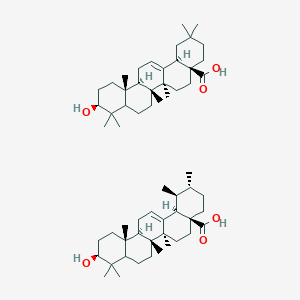

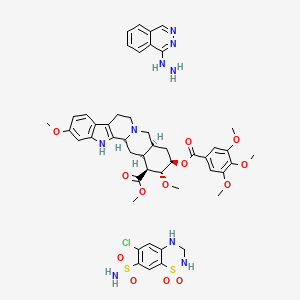
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
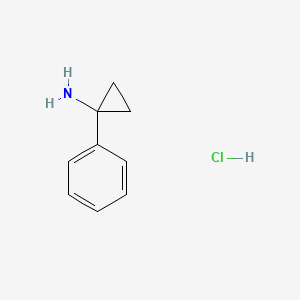

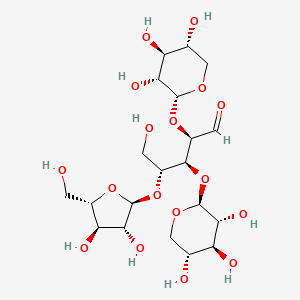
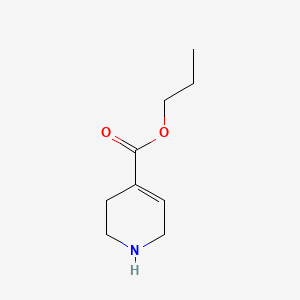

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)